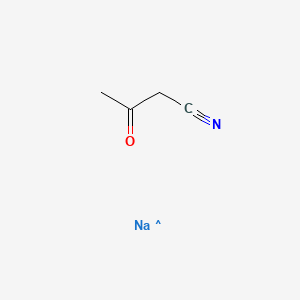
Cyanoacetone sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoacetone sodium, also known as sodium cyanoacetone, is an organic compound with the molecular formula C4H4NNaO. It is a sodium salt of cyanoacetone, characterized by the presence of a nitrile group (-CN) and a ketone group (-CO). This compound is used as a synthetic intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanoacetone sodium can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products . The general reaction scheme is as follows:
CH3CN+CH3COOR+MOH→CH3COCH2CN+ROH
where R is an alkyl group, and M is an alkali metal such as sodium or potassium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanoacetone sodium undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The ketone group can undergo condensation reactions with aldehydes or other ketones, forming larger molecules.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes and ketones, with acidic or basic catalysts.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Condensation Reactions: Formation of β-keto nitriles or other larger molecules.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
Cyanoacetone sodium is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmacologically active compounds.
Materials Science: As a precursor for the preparation of polymers and other advanced materials.
Catalysis: As a ligand or intermediate in catalytic processes.
Mécanisme D'action
The mechanism of action of cyanoacetone sodium involves its functional groups, which participate in various chemical reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of the sodium ion, which stabilizes the negative charge on the intermediate species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone Cyanohydrin: Similar in structure but contains a hydroxyl group instead of a nitrile group.
Cyanoacetic Acid: Contains a carboxyl group instead of a ketone group.
Ethyl Cyanoacetate: An ester derivative of cyanoacetic acid.
Uniqueness
Cyanoacetone sodium is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C4H5NNaO |
|---|---|
Poids moléculaire |
106.08 g/mol |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |
Clé InChI |
AWDAGITZFQFGGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC#N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)
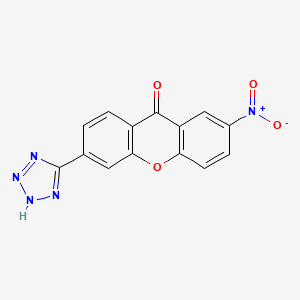
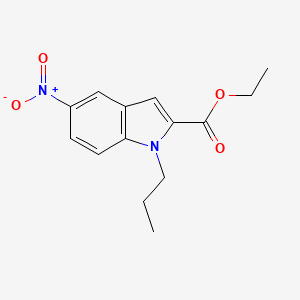

![2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
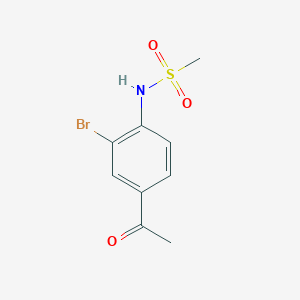





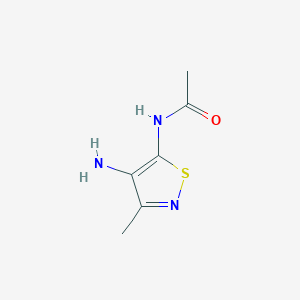
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)

